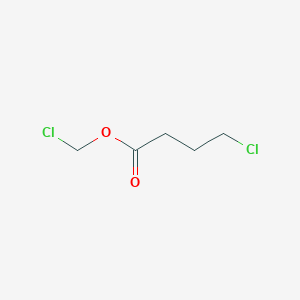
Chloromethyl 4-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 4-chlorobutanoate is an organic compound with the molecular formula C5H8Cl2O2 It is a chlorinated ester, characterized by the presence of both a chloromethyl group and a chlorobutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 4-chlorobutanoate can be synthesized through the reaction of 4-chlorobutanoic acid with chloromethylating agents. One common method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a zinc iodide catalyst. The reaction is typically carried out in dichloromethane at low temperatures (5-10°C) to achieve good yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also a consideration to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 4-chlorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Products include substituted esters, amides, or ethers.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
Chloromethyl 4-chlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of chloromethyl 4-chlorobutanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Methyl 4-chlorobutyrate: Similar in structure but lacks the chloromethyl group.
4-Chlorobutanoic acid: The parent acid of chloromethyl 4-chlorobutanoate.
Chloromethyl benzoate: Contains a benzoate group instead of a butanoate group.
Uniqueness: this compound is unique due to the presence of both a chloromethyl group and a chlorobutanoate group, which provides a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
80418-49-1 |
|---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
chloromethyl 4-chlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c6-3-1-2-5(8)9-4-7/h1-4H2 |
InChI Key |
BTBPRWMCIBAAST-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















